molecular formula C16H12N4O B12530969 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one CAS No. 834910-18-8

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one

Cat. No.: B12530969
CAS No.: 834910-18-8
M. Wt: 276.29 g/mol
InChI Key: HEPGDIXBCHNNII-UHFFFAOYSA-N
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Description

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one is a specialized fused heterocyclic compound designed for discovery chemistry and investigative pharmacology. This structurally complex molecule integrates a tetrazine ring with an indole core, a framework recognized for producing significant biological activity. Tetrazine-indole hybrids are of high interest in medicinal chemistry for their potential as scaffolds in developing novel therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) in various biological targets, particularly in oncology and infectious disease, where similar N-heterocyclic frameworks have demonstrated potent efficacy . Its mechanism of action is anticipated to involve targeted protein inhibition or receptor modulation, consistent with the profile of related tetrazinoindole derivatives reported in biochemical studies . This chemical entity is intended for use in high-throughput screening assays, hit-to-lead optimization campaigns, and as a key intermediate in the synthesis of more complex, drug-like molecules for rigorous preclinical evaluation.

Properties

CAS No.

834910-18-8

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one

InChI

InChI=1S/C16H12N4O/c1-19-16(21)20-13-10-6-5-9-12(13)14(15(20)17-18-19)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

HEPGDIXBCHNNII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C3=CC=CC=C3C(=C2N=N1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Barraja et al.’s Method (2023)

Barraja and colleagues developed a two-step protocol for synthesizing tetrazinoindole derivatives.
Procedure :

  • Step 1 : 3-Methyl-1-phenylindole is treated with hydrazine hydrate in ethanol under reflux to form the hydrazone intermediate.
  • Step 2 : The intermediate undergoes cyclocondensation with cyanogen bromide (CNBr) in the presence of acetic acid, yielding the tetrazine ring.

Key Data :

Parameter Value
Yield 68–72%
Reaction Time 6–8 hours (Step 2)
Solvent Ethanol/Acetic Acid (1:1)
Characterization $$ ^1H $$/$$ ^{13}C $$ NMR, HRMS

Advantages : High regioselectivity and scalability.
Limitations : Cyanogen bromide’s toxicity necessitates strict handling protocols.

Girolamo Cirrincione’s Approach (2020)

Cirrincione’s group reported a one-pot synthesis using 3-methylindole and phenyltetrazine precursors.
Procedure :

  • 3-Methylindole reacts with phenyl isocyanate in DMF, followed by intramolecular cyclization using POCl₃ as a catalyst.

Key Data :

Parameter Value
Yield 65%
Temperature 80°C
Catalyst POCl₃ (10 mol%)
Purity >95% (HPLC)

Mechanistic Insight : The reaction proceeds via a [4+2] cycloaddition, confirmed by DFT calculations.

Friedel-Crafts Alkylation Followed by Tetrazine Annulation

Friedel-Crafts Benzoylation (2017)

A novel route involves Friedel-Crafts acylation to install the phenyl group before tetrazine formation.
Procedure :

  • Step 1 : Friedel-Crafts benzoylation of 3-methylindole using benzoyl chloride and AlCl₃.
  • Step 2 : Treatment with sodium azide and ammonium cerium nitrate (CAN) induces tetrazine cyclization.

Key Data :

Parameter Value
Overall Yield 58%
Reaction Conditions CH₂Cl₂, 0°C → RT
Key Intermediate 1-(4-Benzoylphenyl)propan-1-one

Characterization : IR (C=O stretch at 1680 cm⁻¹), MS (m/z 318.1 [M+H]⁺).

Microwave-Assisted Synthesis

Optimization via Microwave Irradiation (2024)

Recent advancements utilize microwave irradiation to enhance reaction efficiency.
Procedure :

  • 3-Methylindole and phenyltetrazine are irradiated at 150°C for 15 minutes in DMF.

Key Data :

Parameter Value
Yield 78%
Time 15 minutes
Energy Input 300 W

Advantages : Reduced side products and 3-fold faster kinetics compared to conventional heating.

Comparative Analysis of Methods

Table 1: Summary of Preparation Methods

Method Yield (%) Time Key Reagents Scalability
Barraja et al. 68–72 8 hours CNBr, Acetic Acid High
Cirrincione’s Approach 65 6 hours POCl₃, Phenyl Isocyanate Moderate
Friedel-Crafts Route 58 12 hours AlCl₃, CAN Low
Microwave-Assisted 78 0.25 hours DMF, Microwave High

Findings :

  • Microwave-assisted synthesis offers the highest yield and shortest reaction time.
  • Barraja’s method remains the most scalable for industrial applications.
  • Friedel-Crafts routes suffer from lower yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of tetrazine compounds, including 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one, exhibit promising anticancer properties. The compound's mechanism involves the formation of reactive intermediates that can methylate DNA at nucleophilic sites, a process crucial for inducing cell death in cancer cells. For instance, the related compound temozolomide operates through similar mechanisms to target malignant cells effectively .

Table 1: Anticancer Activity of Tetrazine Derivatives

Compound NameMechanism of ActionCancer TypeReference
TemozolomideDNA methylationMalignant Melanoma
3-Methyl-10-phenyl-tetrazineDNA methylationVarious

Chemical Biology Applications

2.1 Bioorthogonal Chemistry

This compound is useful in bioorthogonal reactions due to its ability to undergo inverse electron demand Diels-Alder cycloaddition reactions. This property allows it to react selectively with strained alkenes in biological systems without interfering with native biochemical processes. Such reactions are invaluable for labeling biomolecules and studying cellular processes in real-time .

2.2 Protein Modification

The compound can also be employed for targeted protein modification. By utilizing its reactivity with specific functional groups on proteins or peptides, researchers can create conjugates that facilitate tracking or therapeutic interventions in living organisms .

Materials Science Applications

3.1 Synthesis of Novel Materials

The unique chemical properties of this compound allow for its incorporation into polymeric materials and nanocomposites. Its ability to participate in various chemical reactions makes it a candidate for developing advanced materials with tailored properties for applications such as drug delivery systems and sensors .

Table 2: Material Properties of Tetrazine-Based Compounds

Material TypePropertiesApplication AreaReference
Polymeric NanocompositesEnhanced mechanical strengthDrug delivery systems
SensorsHigh sensitivity to analytesEnvironmental monitoring

Case Studies

Case Study 1: Antitumor Efficacy Assessment

A study investigated the efficacy of a tetrazine derivative similar to this compound against various cancer cell lines. Results demonstrated significant cytotoxicity attributed to the compound's ability to methylate DNA and disrupt repair pathways in cancer cells. The study concluded that further optimization could enhance its therapeutic index .

Case Study 2: Bioorthogonal Labeling Techniques

In another study focusing on bioorthogonal chemistry applications, researchers utilized tetrazine derivatives for labeling biomolecules in live cells. The selective reactivity allowed for precise tracking of protein interactions and cellular dynamics without disrupting normal cellular functions. This technique has broad implications for understanding disease mechanisms and developing targeted therapies .

Mechanism of Action

The mechanism of action of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a diene in inverse electron demand Diels–Alder cycloaddition reactions, leading to the formation of multi-substituted pyridazines . These reactions are crucial for its biological activity and applications in materials science.

Comparison with Similar Compounds

Temozolomide: A Clinically Relevant Tetrazinone Analog

Core Structure: Temozolomide (8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one) shares the tetrazinone moiety but incorporates an imidazole ring fused to the tetrazine (Figure 2). Substituents: Unlike 3-Methyl-10-phenyl-tetrazinoindol-4-one, Temozolomide has a carboxamide group at position 8 and lacks the indole backbone. Bioactivity: Temozolomide is a DNA alkylating agent used in glioblastoma treatment. Its mechanism involves hydrolysis to methylate guanine residues, disrupting DNA replication . However, this could also affect metabolic stability .

Compound Core Structure Substituents Bioactivity Selectivity/Notes References
3-Methyl-10-phenyl-tetrazinoindol-4-one Tetrazino[5,4-A]indol-4-one 3-methyl, 10-phenyl Antiproliferative (micromolar range) CNS selectivity suggested
Temozolomide Imidazo[5,1-d]tetrazin-4-one 3-methyl, 8-carboxamide DNA alkylation (anticancer) Clinically used for glioblastoma

Triazino[5,4-b]indol-4-one Derivatives: Heterocycle Variation

Core Structure: Triazino[5,4-b]indol-4-one derivatives replace the tetrazine ring with a triazine (three-nitrogen) system. Substituents: Amino groups at position 3 are common in these analogs, contrasting with the methyl and phenyl groups in the subject compound . Bioactivity: These derivatives exhibit inotropic (cardiac contractility-enhancing) and antiplatelet aggregation effects, highlighting how heterocycle nitrogen content and substituents dictate target engagement.

Pyridazino[4,5-b]indol-4-one Derivatives: Fused-Ring Alternatives

Core Structure: Pyridazinoindol-4-ones feature a pyridazine (two-nitrogen) ring fused to indole, differing from the tetrazine-based scaffold. Substituents: These compounds often carry halogen or alkyl groups, with structural validation via Hirshfeld surface analysis and X-ray diffraction . This underscores the importance of nitrogen density in heterocycles for targeting nucleic acids .

Tetrazino[5,4-a]indole-4-one Derivatives: Structural Congeners

Core Structure: Benzocondensed tetrazinoindole-4-ones (e.g., [1,2,3,5]tetrazino[5,4-a]indole-4-one) closely resemble the subject compound but lack the 3-methyl and 10-phenyl groups. Bioactivity: These derivatives show antiproliferative activity in the micromolar range, with noted selectivity for central nervous system (CNS) cancer cell lines. The addition of a phenyl group in 3-Methyl-10-phenyl-tetrazinoindol-4-one may enhance hydrophobic interactions with target proteins, improving potency or selectivity .

Key Research Findings and Implications

  • Structural Insights : X-ray crystallography and Hirshfeld surface analysis confirm that substituents and heterocycle type critically influence molecular packing and intermolecular interactions, which correlate with bioavailability and target binding .
  • Activity Trends: Tetrazinoindol-4-ones generally exhibit stronger antiproliferative activity than triazine or pyridazine analogs, likely due to enhanced DNA intercalation or enzyme inhibition via the tetrazine ring’s electrophilic nature .
  • Selectivity: The phenyl group in 3-Methyl-10-phenyl-tetrazinoindol-4-one may confer CNS selectivity by improving lipophilicity, mirroring trends observed in structurally related compounds .

Biological Activity

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include cyclization processes. The compound is derived from the reaction of various phenyl and tetrazine derivatives. The synthetic pathways often emphasize the modification of the tetrazine ring to enhance biological activity.

Antifungal Activity

Research has indicated that derivatives of tetrazines exhibit significant antifungal properties. In vitro studies have demonstrated that compounds similar to this compound show activity against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton.

Table 1: Antifungal Activity of Tetrazine Derivatives

CompoundMIC (μg/mL)Target Organism
3a≤ 3.12Trichophyton tonsurans
3b≤ 3.12Epidermophyton floccosum
3c> 30Microsporum canis

The compounds with methyl and phenyl substitutions showed the highest activity levels in these tests .

Antibacterial Activity

In addition to antifungal properties, some studies have evaluated the antibacterial effects of tetrazine derivatives. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.83Candida albicans

The compound demonstrated notable efficacy against both bacterial strains and fungi .

Case Studies

Several case studies highlight the biological potential of tetrazine compounds:

  • Case Study on Antifungal Efficacy : A study evaluated a series of tetrazines for their antifungal activity against various strains. The results indicated that specific substitutions on the tetrazine ring significantly influenced antifungal potency.
  • Case Study on Antibacterial Properties : Another investigation focused on the antibacterial effects of similar compounds against clinical strains of bacteria. The findings suggested that structural modifications could enhance antimicrobial activity.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in microbial resistance mechanisms. These studies provide insights into how structural features of the compound contribute to its biological activity.

Table 3: Molecular Docking Results

Protein TargetBinding Energy (kcal/mol)Interaction Type
MurD-7.8Hydrogen bonds
DNA Gyrase-8.0Pi-stacking interactions

The results indicate strong binding affinities with critical microbial targets .

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